2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-19-4-3-5-20(14-19)27-26(31)18-34-25-17-33-23(15-24(25)30)16-28-10-12-29(13-11-28)21-6-8-22(32-2)9-7-21/h3-9,14-15,17H,10-13,16,18H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSVNSBWBIFDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies from the literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 410.47 g/mol. The structure features a piperazine ring, a pyranone moiety, and an acetamide functional group, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine moiety have been shown to inhibit various bacterial strains. The presence of the methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability and thus increasing antibacterial efficacy .
2. Anticancer Properties
Research has demonstrated that related compounds exhibit cytotoxic effects against several cancer cell lines. For example, thiazole and pyran derivatives have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of key cellular pathways such as those regulated by Bcl-2 proteins .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 23.30 | Apoptosis induction |
| Compound B | Bel-7402 | <10 | Bcl-2 inhibition |
| Compound C | HT29 | 15.00 | Cell cycle arrest |
3. Neurological Effects
Compounds with piperazine structures are often investigated for their neuropharmacological effects. They may act as acetylcholinesterase inhibitors, which are beneficial in treating conditions like Alzheimer's disease . The specific compound could potentially exhibit similar properties due to its structural characteristics.
Case Studies
Several studies highlight the biological activity of piperazine-containing compounds:
- Anticonvulsant Activity : A study reported that certain piperazine derivatives demonstrated significant anticonvulsant activity in animal models, suggesting potential therapeutic applications in epilepsy .
- Cytotoxicity Against Tumor Cells : Another investigation focused on a series of pyran derivatives, revealing that modifications to the piperazine ring significantly influenced their cytotoxicity against various tumor cell lines, with some compounds achieving IC50 values below 10 µM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Piperazine Ring : The substitution pattern on the piperazine ring influences binding affinity to target proteins.
- Methoxy Group : The presence of the methoxy group on the phenyl ring enhances hydrophobic interactions with biological membranes.
- Pyranone Moiety : This part of the molecule is essential for interacting with specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share core motifs such as pyran/pyridone rings, piperazine derivatives, or acetamide linkages. Below is a comparative analysis based on structural features, physicochemical properties, and inferred pharmacological relevance.
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle Impact: The pyran-4-one core in the target compound may confer enhanced metabolic stability compared to pyridin-4-one derivatives (e.g., ), as oxygen-containing heterocycles often resist oxidative degradation .
Piperazine Substituent Effects :
- The 4-methoxyphenyl group in the target compound introduces electron-donating properties, which could enhance binding to serotonin receptors (5-HT1A/2A) compared to unsubstituted phenyl analogs .
- Piperazine derivatives with ortho-methoxy groups (e.g., ) show reduced steric hindrance, favoring dopamine receptor interactions.
Acetamide Modifications :
- The m-tolyl group in the target compound increases lipophilicity (clogP ~3.2 estimated) compared to nitrile or sulfonamide derivatives, improving blood-brain barrier (BBB) penetration .
- Methanesulfonamide analogs (e.g., ) exhibit higher aqueous solubility but reduced CNS bioavailability due to polar sulfonyl groups.
Table 2: Physicochemical Properties (Estimated)
| Property | Target Compound | Pyridine Analog | Nitrile Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 487.5 | 473.4 | 287.3 |
| clogP | 3.2 | 2.8 | 1.5 |
| Hydrogen Bond Acceptors | 6 | 6 | 3 |
| Rotatable Bonds | 8 | 7 | 4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
